molecular formula C25H20 B1200815 Tetraphenylmethane CAS No. 630-76-2

Tetraphenylmethane

Cat. No. B1200815
CAS RN: 630-76-2
M. Wt: 320.4 g/mol
InChI Key: PEQHIRFAKIASBK-UHFFFAOYSA-N
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Description

Tetraphenylmethane is an organic compound consisting of a methane core with four phenyl substituents . It was first synthesized by Moses Gomberg in 1898 .


Synthesis Analysis

Gomberg’s classical organic synthesis starts by reacting triphenylmethyl bromide with phenylhydrazine to form the hydrazine. Oxidation with nitrous acid then produces the azo compound from which, on heating above the melting point, nitrogen gas evolves with the formation of tetraphenylmethane .


Molecular Structure Analysis

The molecular formula of Tetraphenylmethane is C25H20. It has an average mass of 320.426 Da and a monoisotopic mass of 320.156494 Da .


Physical And Chemical Properties Analysis

Tetraphenylmethane has a density of 1.1±0.1 g/cm3, a boiling point of 431.8±40.0 °C at 760 mmHg, and a flash point of 212.5±21.4 °C. It has no H bond acceptors or donors, and four freely rotating bonds .

Scientific Research Applications

Asymmetric Catalysis

TPM derivatives have been utilized in asymmetric catalysis due to their unique structural properties. The rigid, saddle-shaped framework of TPM provides a stable environment that can enhance the selectivity and efficiency of catalytic reactions . This stability is crucial for reactions that require precise molecular orientations, making TPM derivatives valuable for synthesizing chiral molecules.

Liquid Crystalline Materials

The geometric rigidity and distinct shape of TPM make it an ideal candidate for the development of liquid crystalline materials . These materials have applications in display technologies, such as LCD screens, where the alignment of molecules affects the optical properties. TPM’s structure allows for controlled orientation, which is essential for the consistent performance of these materials.

Molecular Devices

TPM’s ability to maintain a precise spatial arrangement of peripheral functional groups makes it suitable for constructing molecular devices . These devices, which operate on a nanometer scale, can be used in various applications, including molecular electronics and sensors. The rigidity of TPM ensures that the functional groups are optimally positioned for desired electronic interactions.

Organic Light-Emitting Diodes (OLEDs)

TPM derivatives have shown promise in the field of organic light-emitting diodes (OLEDs) . Their luminescent properties can be harnessed to create efficient and bright displays. The structural stability of TPM contributes to the durability and longevity of OLED components, which are key factors for commercial viability.

Organic Field-Effect Transistors (OFETs)

The electronic properties of TPM derivatives are being explored for use in organic field-effect transistors (OFETs) . OFETs are an essential component of flexible electronics, and TPM’s stable structure could lead to improved performance and reliability in these devices.

Sensory Applications

TPM-based compounds are being investigated for their potential in sensory applications . The ability of TPM to arrange chromophores in a defined spatial configuration makes it possible to develop sensors that can detect various stimuli with high sensitivity and selectivity.

Safety And Hazards

Tetraphenylmethane is suspected of causing cancer. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

tritylbenzene
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InChI

InChI=1S/C25H20/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H
Source PubChem
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InChI Key

PEQHIRFAKIASBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C25H20
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DSSTOX Substance ID

DTXSID30212215
Record name Methane, tetraphenyl-
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Molecular Weight

320.4 g/mol
Source PubChem
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Product Name

Tetraphenylmethane

CAS RN

630-76-2
Record name 1,1′,1′′,1′′′-Methanetetrayltetrakis[benzene]
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Record name Tetraphenylmethane
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Record name Tetraphenylmethane
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Record name Methane, tetraphenyl-
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Record name Tetraphenylmethane
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Record name Tetraphenylmethane
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Synthesis routes and methods

Procedure details

In a 1 liter round-bottom flask, triphenylmethanol (26.0 grams, 0.100 mol; obtained from Aldrich Chemical Co., Milwaukee, Wis.) and aniline (14.6 milliliters, 0.160 mol) were added to a solution of concentrated aqueous hydrochloric acid (47 milliliters) in acetic acid (312 milliliters). The resulting solution was stirred and heated at reflux for 48 hours. The yellow solution was then cooled to room temperature and solvents were removed by evaporation under reduced pressure. Ethanol (700 milliliters) was added to dissolve all the off-white solid residue, and the stirred solution was cooled to −10° C. Sulfuric acid (52 milliliters) was then added, and the cold mixture was stirred for 20 minutes. Isopentylnitrite (31.2 milliliters; obtained from Aldrich Chemical Co.) was then added and the solution was stirred for an additional 20 minutes. Thereafter, hypophosphorous acid (89 milliliters, 50 percent by weight aqueous solution; obtained from Aldrich Chemical Co.) was added, still at −10° C., and the solution was gradually heated to reflux and stirred for 2 hours. The mixture was then cooled to room temperature, giving an off-white precipitate, which was recovered by filtration, successively washed with water, hexanes, methanol, ethanol, methanol, and finally with pentane, and dried under reduced pressure to give the targeted tetraphenylmethane as a colorless solid (28.0 grams, 90 percent yield).
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
14.6 mL
Type
reactant
Reaction Step One
Quantity
47 mL
Type
reactant
Reaction Step One
Quantity
312 mL
Type
solvent
Reaction Step One
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of tetraphenylmethane?

A1: Tetraphenylmethane has a molecular formula of C25H20 and a molecular weight of 320.43 g/mol.

Q2: What are some key spectroscopic characteristics of tetraphenylmethane and its derivatives?

A2: Tetraphenylmethane derivatives are often characterized using a combination of techniques including 1H NMR, 13C NMR, UV-Vis spectroscopy, and fluorescence spectroscopy. [] For example, researchers have used 1H NMR and elemental analysis to confirm the position and degree of sulfonation in sulfonated poly(arylene ether) containing tetraphenylmethane moieties. [] UV-Vis and fluorescence spectroscopy are particularly useful in studying the photophysical properties of tetraphenylmethane-based dendrimers and other derivatives. [, ]

Q3: How does the structure of tetraphenylmethane contribute to its material properties?

A3: The tetraphenylmethane core, with its tetrahedral geometry, provides a rigid and bulky structure. This bulky nature can hinder crystallization and enhance the glass-forming ability of the molecules, making them suitable for applications requiring amorphous materials. [, ]

Q4: What is the thermal stability of tetraphenylmethane-based polymers?

A4: Tetraphenylmethane-based polymers generally exhibit good thermal stability. For instance, poly[4,4′-bis(1-naphthyloxy)tetraphenylmethane] shows a 5% weight loss temperature of 534 °C and a glass transition temperature of 258 °C. [] Similarly, poly(amine-imide)s containing tetraphenylmethane pendant groups exhibit 10% weight loss above 510 °C under nitrogen atmosphere. []

Q5: How does the choice of substituents on the tetraphenylmethane core affect its properties?

A5: The selection of substituents significantly impacts the properties of tetraphenylmethane derivatives. For instance, incorporating hole transporting and electron transporting units leads to bipolar tetraphenylmethane derivatives suitable for organic light-emitting devices (OLEDs). [, ] Similarly, introducing sulfonic acid groups to the phenyl rings results in polymers suitable for proton exchange membranes in fuel cells. []

Q6: What are the potential advantages of tetraphenylmethane-based hole-transporting materials in perovskite solar cells?

A6: Studies show that tetraphenylmethane-arylamine based hole-transporting materials (HTMs) possess higher glass transition temperatures and larger water contact angles compared to the commonly used spiro-OMeTAD, while maintaining comparable hole mobility. [] This suggests better stability and moisture resistance, crucial for enhancing the long-term performance of perovskite solar cells.

Q7: Have tetraphenylmethane derivatives been explored for catalytic applications?

A7: While not as extensively studied as other applications, tetraphenylmethane derivatives have shown potential in catalysis. For example, recyclable hypervalent iodine(III) reagents based on a tetraphenylmethane structure have been developed for site-selective α-tosyloxylation of ketones. []

Q8: How is computational chemistry used in the study of tetraphenylmethane?

A8: Computational methods like density functional theory (DFT) are employed to study the electronic structure and properties of tetraphenylmethane derivatives. [, ] For instance, DFT calculations have been used to understand the electronic band structures and charge transport properties of three-dimensional covalent organic frameworks based on polymerized tetraphenylmethane. [] Additionally, DFT combined with non-equilibrium Green's function formalism helps analyze charge transport pathways in single molecule junctions of oligo-1,4-phenylene conductors anchored to a gold substrate via a tetraphenylmethane tripod. []

Q9: How does the position of anchoring groups on the tetraphenylmethane core affect its self-assembly on surfaces?

A9: Studies comparing meta- and para-substituted tetraphenylmethane tripods on gold surfaces reveal significant differences in self-assembly. The meta derivative forms well-ordered monolayers with most anchoring groups bound to the surface. Conversely, the para derivative forms multilayer films with physically adsorbed adlayers on the chemisorbed monolayer. [] This highlights the importance of anchoring group positioning in controlling self-assembly and ultimately the properties of the resulting materials.

Q10: How does altering the central atom from carbon to silicon in tetraphenylmethane derivatives influence their properties?

A10: Replacing the central carbon with silicon can lead to intriguing differences. For example, while both carbon- and silicon-centered amidinium···carboxylate frameworks can form similar channel-containing networks with certain anions, they exhibit distinct structures when using anions like terephthalate or bicarbonate. [] This difference is attributed to the lower geometrical flexibility of tetraphenylsilane compared to tetraphenylmethane, despite silicon having a larger atomic radius.

Q11: How does the length of the linear thioether oligomer based on a tetraphenylmethane core influence the size of the stabilized gold nanoparticles?

A11: Interestingly, varying the length of linear tetraphenylmethane-based thioether oligomers (trimer, pentamer, heptamer) does not significantly impact the size of the stabilized gold nanoparticles. This suggests that the bulky tetraphenylmethane core plays a more dominant role in determining the nanoparticle size compared to the number of sulfur atoms or the overall oligomer length. []

Q12: How stable are tetraphenylmethane-based gold nanoparticles?

A12: Gold nanoparticles stabilized by linear tetraphenylmethane-based thioether oligomers exhibit remarkable processability and long-term stability in common organic solvents. This stability is attributed to the enwrapping effect of the oligomers around the gold nanoparticle surface. []

Q13: Are there strategies for enhancing the solubility of tetraphenylmethane-based polymers?

A13: Yes, introducing specific functional groups can improve solubility. For instance, incorporating tetraphenylmethane pendant groups into poly(amine-imide)s significantly enhances their solubility in many aprotic solvents. [] This increased solubility is valuable for solution processing techniques in various applications.

Q14: What analytical techniques are commonly used to characterize the porosity of tetraphenylmethane-based materials?

A14: Researchers utilize techniques like Brunauer–Emmett–Teller (BET) surface area analysis to evaluate the porosity of these materials. For instance, hypercrosslinked conjugated microporous polymers synthesized from tetraphenylmethane exhibit a large BET surface area of 921 m2 g-1. []

Q15: How is the crystal structure of tetraphenylmethane derivatives determined?

A15: Single-crystal X-ray diffraction is the primary method for determining the crystal structures of tetraphenylmethane derivatives. This technique provides insights into the molecular packing, intermolecular interactions, and the presence of any guest molecules within the crystal lattice. [, , , , ]

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